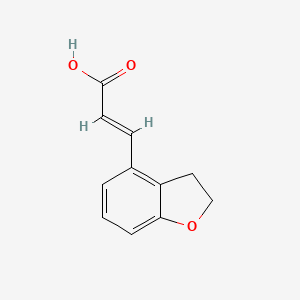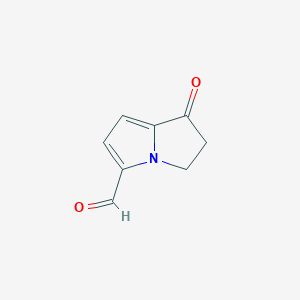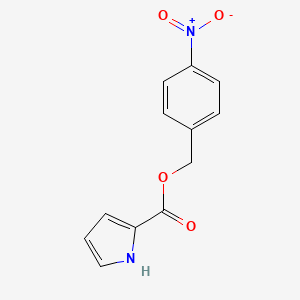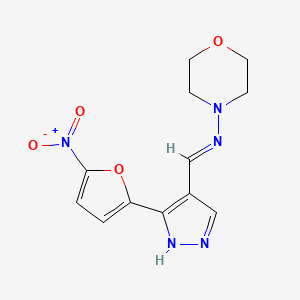![molecular formula C23H30NOP B12873873 1-(2'-(Dimethylamino)-[1,1'-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one](/img/structure/B12873873.png)
1-(2'-(Dimethylamino)-[1,1'-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2’-(Dimethylamino)-[1,1’-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one is a complex organic compound that features a biphenyl structure with a dimethylamino group and a tetramethylphosphinanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2’-(Dimethylamino)-[1,1’-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one typically involves the reaction of biphenyl derivatives with dimethylamine and tetramethylphosphinanone under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2’-(Dimethylamino)-[1,1’-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-(2’-(Dimethylamino)-[1,1’-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one has several scientific research applications, including:
Chemistry: Used as a ligand in catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the synthesis of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2’-(Dimethylamino)-[1,1’-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific sites on enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)-2’-bromo-1,1’-biphenyl: A similar compound with a bromine atom instead of the phosphinanone moiety.
2-Dicyclohexylphosphino-2’-(N,N-dimethylamino)biphenyl: Another related compound used in catalytic reactions.
Uniqueness
1-(2’-(Dimethylamino)-[1,1’-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one is unique due to its combination of a biphenyl structure with a dimethylamino group and a tetramethylphosphinanone moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C23H30NOP |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
1-[2-[2-(dimethylamino)phenyl]phenyl]-2,2,6,6-tetramethylphosphinan-4-one |
InChI |
InChI=1S/C23H30NOP/c1-22(2)15-17(25)16-23(3,4)26(22)21-14-10-8-12-19(21)18-11-7-9-13-20(18)24(5)6/h7-14H,15-16H2,1-6H3 |
InChI Key |
KQSQZVQWLHRDPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)CC(P1C2=CC=CC=C2C3=CC=CC=C3N(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]-](/img/structure/B12873795.png)

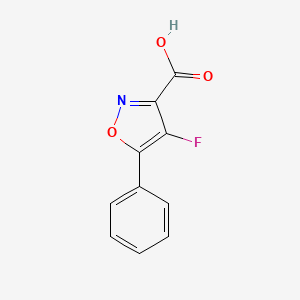
![4-Fluorobenzo[d]oxazole-2-carbonitrile](/img/structure/B12873818.png)
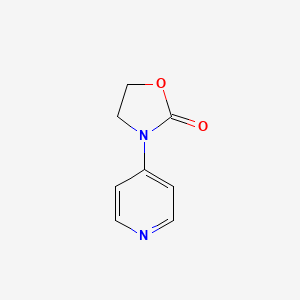
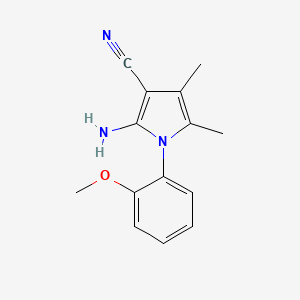
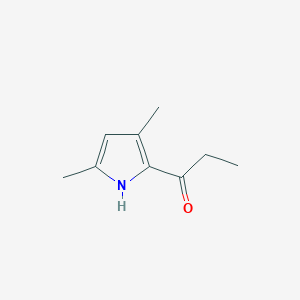
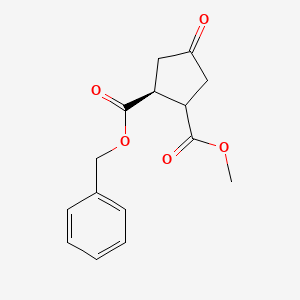
![Benzo[d]isoxazole-3,4-diamine hydrochloride](/img/structure/B12873863.png)
